Cas no 1805965-39-2 (5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H5F6IN2O/c9-7(10,11)5-3(2-16)1-4(6(15)17-5)18-8(12,13)14/h1H,2,16H2
- InChI Key: WKTJAKDUPBLAQX-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(CN)C(C(F)(F)F)=N1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 284
- XLogP3: 2.5
- Topological Polar Surface Area: 48.1
5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092252-1g |
5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine |
1805965-39-2 | 97% | 1g |
$1,519.80 | 2022-04-01 |
5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
Comprehensive Overview of 5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine (CAS: 1805965-39-2)
5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine (CAS: 1805965-39-2) is a highly specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an aminomethyl moiety, an iodo substituent, and two trifluoromethyl groups, making it a valuable intermediate in the synthesis of bioactive molecules. Its distinct structure has garnered attention in the scientific community, particularly for applications in drug discovery and material science.
The chemical properties of 5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine are influenced by its electron-withdrawing groups, which enhance its reactivity in cross-coupling reactions. This makes it an ideal candidate for Suzuki-Miyaura and Buchwald-Hartwig couplings, widely used in the development of novel therapeutics. Researchers are particularly interested in its potential to serve as a building block for kinase inhibitors and antiviral agents, addressing current global health challenges such as emerging viral infections and antibiotic resistance.
In the agrochemical sector, 5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine is explored for its role in designing next-generation pesticides and herbicides. The trifluoromethoxy and trifluoromethyl groups contribute to improved metabolic stability and bioavailability, which are critical for effective crop protection. With the increasing demand for sustainable agriculture, this compound aligns with the industry's focus on environmentally friendly solutions.
The synthesis of 5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine involves multi-step organic transformations, often starting from commercially available pyridine precursors. Key steps include halogenation, amination, and the introduction of fluorinated groups, which require precise control of reaction conditions to achieve high yields and purity. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structural integrity.
From a market perspective, the demand for 5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine is driven by its versatility in research and development. Pharmaceutical companies are investing heavily in fluorinated compounds due to their enhanced pharmacokinetic properties, while agrochemical firms seek innovative solutions to combat pest resistance. The compound's CAS number (1805965-39-2) serves as a unique identifier, facilitating its procurement and regulatory compliance.
Recent advancements in catalysis and green chemistry have further expanded the applications of 5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine. Researchers are exploring its use in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are pivotal in gas storage and separation technologies. These developments highlight the compound's relevance in addressing contemporary challenges such as carbon capture and renewable energy storage.
For laboratories and industrial users, handling 5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine requires adherence to standard safety protocols. While it is not classified as a hazardous substance, proper storage in a cool, dry environment and the use of personal protective equipment (PPE) are recommended to ensure safe usage. Its stability under ambient conditions makes it a convenient reagent for routine synthetic workflows.
In summary, 5-(Aminomethyl)-2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine (CAS: 1805965-39-2) represents a cutting-edge chemical intermediate with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity profile position it as a key player in the development of next-generation solutions for global health and sustainability. As research continues to uncover new possibilities, this compound is poised to play an increasingly vital role in scientific innovation.
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